molecular formula C14H26N4O2 B6780920 N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide

N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B6780920
M. Wt: 282.38 g/mol
InChI Key: SPJHVNXMIPLOFE-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a piperidine ring, which is another six-membered ring but with one nitrogen atom. The presence of these rings makes the compound highly versatile and useful in various chemical and pharmaceutical applications.

Properties

IUPAC Name

N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-12-3-5-17(6-4-12)14(20)18-9-7-16(8-10-18)11-13(19)15-2/h12H,3-11H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJHVNXMIPLOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and piperidine rings. One common method involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions to form N-methylpiperazine . This intermediate can then be further reacted with 4-methylpiperidine-1-carbonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs catalytic synthesis methods to improve yield and efficiency. For example, the cyclodehydration reaction of diethanolamine and methylamine can be catalyzed to produce N-methylpiperazine, which is then further processed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: A simpler compound with similar structural features but lacking the piperidine ring.

    4-methylpiperidine: Another related compound that contains the piperidine ring but not the piperazine moiety.

Uniqueness

N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of both piperazine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it more versatile and potentially more effective in various applications compared to its simpler counterparts .

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